molecular formula C12H11ClN2O3S2 B6709557 N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6709557
M. Wt: 330.8 g/mol
InChI Key: BMPGSPZQOWEZMZ-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dioxolane ring, and a chlorothiophene moiety

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c13-9-2-1-7(19-9)5-14-10(16)8-6-15-11(20-8)12-17-3-4-18-12/h1-2,6,12H,3-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGSPZQOWEZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)C(=O)NCC3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Chlorothiophene Moiety: This step involves the nucleophilic substitution reaction where the chlorothiophene is introduced to the thiazole ring, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and dioxolane rings can participate in hydrogen bonding and hydrophobic interactions, while the chlorothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring but differs in the substituents, leading to different chemical and biological properties.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in having a dioxolane ring, but with different functional groups and applications.

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.

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